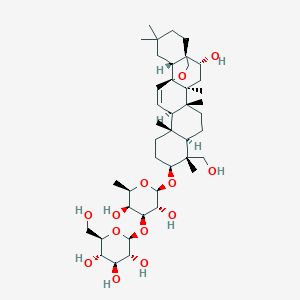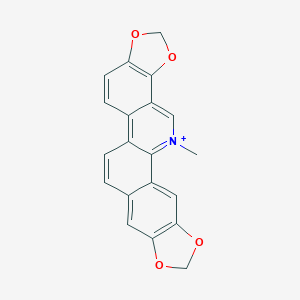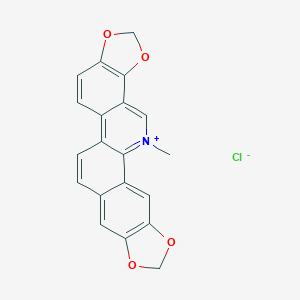
Cholin, Thiocyanat, 4-Hydroxy-3,5-Dimethoxyzimtsäure
Übersicht
Beschreibung
Sinapine thiocyanate is an alkaloid compound isolated from the seeds of cruciferous plants, such as rapeseed and mustard. It is known for its diverse biological activities, including anti-inflammatory, anti-malignancy, and anti-angiogenic effects . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Sinapine thiocyanate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of sinapine thiocyanate involves multiple molecular targets and pathways. It has been shown to inhibit the proliferation and mobility of cancer cells by up-regulating growth arrest and DNA damage-inducible alpha (GADD45A) . Additionally, sinapine thiocyanate acts as an acetylcholinesterase inhibitor, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound also modulates various signaling pathways, including the JAK2-STAT3 pathway, which plays a role in its anti-inflammatory and anti-tumor effects .
Safety and Hazards
Zukünftige Richtungen
The field of choline biology and its role in human health is a growing area of research . Future research will likely focus on the current state of choline science in human nutrition throughout the lifespan, from prenatal needs through early childhood, and into our later years . There is a need to identify areas of research in choline biology that can best inform our understanding of this nutrient’s impact on human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sinapine thiocyanate can be synthesized through various methods. One common approach involves the extraction of sinapine from rapeseed meals using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . This method yields a higher amount of sinapine compared to traditional extraction methods.
Industrial Production Methods: Industrial production of sinapine thiocyanate typically involves the extraction of sinapine from rapeseed or mustard seeds, followed by its conversion to sinapine thiocyanate through chemical reactions. The process often includes steps such as defatting the seeds, extracting sinapine using ethanol, and then reacting it with thiocyanate ions to form sinapine thiocyanate .
Analyse Chemischer Reaktionen
Types of Reactions: Sinapine thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Sinapine thiocyanate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as thiocyanate ions, which replace specific functional groups in the sinapine molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of sinapine thiocyanate, which may exhibit enhanced or altered biological activities .
Vergleich Mit ähnlichen Verbindungen
Sinapine thiocyanate is often compared with other phenolic compounds, such as sinapic acid and its esters (e.g., sinapoyl-glucose, sinapoyl-malate). These compounds share similar biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . sinapine thiocyanate is unique due to its thiocyanate group, which enhances its bioactivity and makes it a more potent inhibitor of certain cellular processes .
Similar Compounds:
- Sinapic acid
- Sinapoyl-glucose
- Sinapoyl-malate
- Sinapoyl-choline (sinapine)
Eigenschaften
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLELSNOPYHTYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7431-77-8 | |
| Record name | Sinapine thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SINAPINE THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)








